6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
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Overview
Description
The compound “6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide” is a thiadiazolyl derivative . It has been found to inhibit DNA Polymerase Theta (Polθ) activity, particularly by inhibiting ATP dependent helicase domain activity of Polθ . This compound is used in pharmaceutical compositions and methods of treating and/or preventing diseases treatable by inhibition of Polθ such as cancer, including homologous recombination (HR) deficient cancers .
Chemical Reactions Analysis
The compound is known to inhibit the ATP dependent helicase domain activity of DNA Polymerase Theta (Polθ) . This inhibition disrupts the formation of the Rad51 nucleoprotein complex, which is involved in the initiation of HR-dependent DNA repair reactions following ionizing radiation .Scientific Research Applications
Molecular Structure and Synthesis
Research has been conducted on the structural analysis and synthesis methods of benzothiazine derivatives, including compounds similar to the one . For instance, studies have focused on the crystal and molecular structure analysis to understand the stability and interactions within these molecules. The synthesis methods often involve reactions that result in various derivatives with potential biological activities. Key findings include the stabilization of these structures by extensive intramolecular hydrogen bonds and their half-chair conformations, which are critical for their biological activities (Siddiqui et al., 2008), (Chakraborty et al., 2007).
Biological Activities and Applications
The potential biological activities of benzothiazine derivatives have been explored, showing promising antibacterial, anti-inflammatory, and analgesic properties. These activities make them candidates for further drug development and therapeutic applications. Notably, a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides exhibited preliminary antibacterial and DPPH radical scavenging activities, suggesting their potential in treating bacterial infections and as antioxidants (Zia-ur-Rehman et al., 2009). Moreover, microwave-assisted synthesis methods have been developed to produce derivatives with significant anti-microbial activities, indicating the versatility of these compounds in medicinal chemistry applications (Ahmad et al., 2011).
Antioxidant and Antimicrobial Studies
Antioxidant and antimicrobial studies on N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have shown that these compounds exhibit moderate superoxide scavenging activity and are active against certain gram-positive bacterial strains and fungi. This highlights the therapeutic potential of benzothiazine derivatives in combating oxidative stress-related diseases and infections (Ahmad et al., 2012).
Drug Development and Therapeutic Potential
The synthesis and evaluation of benzothiazine derivatives for their analgesic and anti-inflammatory activities reveal their potential as novel therapeutic agents. For example, the compound methoxybenzyl-amide derivative of 4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxylic acid has shown pronounced analgesic and anti-inflammatory activities, suggesting its potential in pain management and inflammation treatment (Malchenko, 2021).
Mechanism of Action
The mechanism of action of this compound is primarily through the inhibition of DNA Polymerase Theta (Polθ). By inhibiting the ATP dependent helicase domain activity of Polθ, it disrupts the formation of the Rad51 nucleoprotein complex, which is crucial for the initiation of HR-dependent DNA repair reactions .
Properties
IUPAC Name |
6-chloro-N-[(3-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-27-23(24(28)26-15-16-7-6-10-19(13-16)31-2)22(17-8-4-3-5-9-17)20-14-18(25)11-12-21(20)32(27,29)30/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRYMPUGFVEZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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